molecular formula C10H18N2O4 B1390750 (3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 369623-85-8

(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1390750
CAS No.: 369623-85-8
M. Wt: 230.26 g/mol
InChI Key: OSQJCAMJAGJCSX-BQBZGAKWSA-N
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Description

“(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O4 . It has a molecular weight of 230.26092 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 230.26092 . The compound’s density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

1. Structural Analysis and Synthesis

The compound (3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid and its derivatives are crucial in structural analysis and synthesis. For instance, Yuan et al. (2010) studied a similar compound, highlighting the structural aspects like the pyrrolidine ring's conformation and intermolecular hydrogen bonds in the crystal structure, which are vital for understanding the compound's properties and potential applications (Yuan et al., 2010).

2. Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and analyzed for their potential as inhibitors in drug discovery. Wang et al. (2001) describe the synthesis of a compound as a potent influenza neuraminidase inhibitor, demonstrating the relevance of such compounds in developing antiviral drugs (Wang et al., 2001).

3. Organic Chemistry and Synthesis Techniques

The compound is also significant in organic chemistry, particularly in studying reaction mechanisms and synthesis techniques. Rossi et al. (2007) explored reactions starting from a derivative of this compound, leading to the synthesis of diverse organic structures. This highlights the compound's role in facilitating diverse chemical reactions and synthesis pathways (Rossi et al., 2007).

4. Conformational Studies

Additionally, the compound serves as a basis for conformational studies in chemistry. Menegazzo et al. (2006) synthesized a beta-foldamer containing pyrrolidin-2-one rings starting from a derivative of this compound, which is crucial for understanding molecular dynamics and conformation (Menegazzo et al., 2006).

5. Chemical Protection and Deprotection Techniques

Finally, this compound is used in chemical protection and deprotection techniques, as demonstrated by Heydari et al. (2007), who used a related compound for N-tert-butoxycarbonylation of amines, a key step in many synthetic pathways (Heydari et al., 2007).

Properties

IUPAC Name

(3S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654413
Record name (3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369623-85-8
Record name (3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 369623-85-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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